1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound with significant interest in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenyl derivatives using difluoromethylating agents such as ClCF2H under specific conditions . Another approach involves the reaction of 3-(difluoromethyl)phenyl derivatives with trifluoroethanol in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced difluoromethylating reagents and catalysts can enhance yield and purity, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate enzyme activity or receptor signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(3-(Difluoromethyl)phenyl)-2,2,2-difluoroethanol
- 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethane
Uniqueness: 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its specific combination of difluoromethyl and trifluoroethanol groups, which impart unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C9H7F5O |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI Key |
ZGLWRPBBAXHAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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